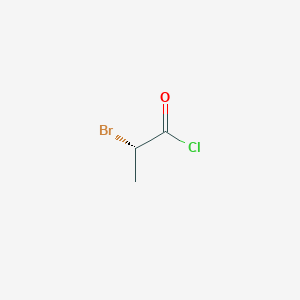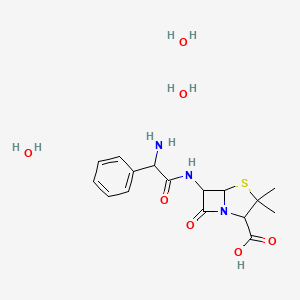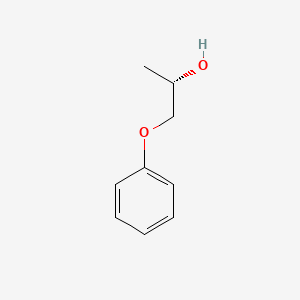![molecular formula C24H32N2O9 B7887672 but-2-enedioic acid;1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7887672.png)
but-2-enedioic acid;1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
but-2-enedioic acid;1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid, commonly known as Enalapril maleate, is a prodrug that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. It is primarily used to treat hypertension and congestive heart failure. Enalapril maleate is hydrolyzed in the liver to produce its active form, enalaprilat, which inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Enalapril maleate is synthesized through a multi-step process. The synthesis begins with the preparation of the key intermediate, L-alanyl-L-proline, which is then coupled with a phenylpropylamine derivative. The final step involves the esterification of the carboxyl group with maleic acid to form enalapril maleate .
Industrial Production Methods: Industrial production of enalapril maleate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents, catalysts, and controlled temperature and pressure conditions. The final product is purified through crystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Enalapril maleate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The most significant reaction is the hydrolysis of the ester bond to produce enalaprilat, the active form of the drug .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of enalapril maleate include solvents like ethanol and methanol, catalysts such as hydrochloric acid, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield .
Major Products Formed: The major product formed from the hydrolysis of enalapril maleate is enalaprilat. Other minor products may include degradation products formed under oxidative or reductive conditions .
Applications De Recherche Scientifique
Enalapril maleate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of ACE inhibition. In biology, it is used to investigate the effects of ACE inhibitors on cellular processes. In medicine, enalapril maleate is extensively studied for its therapeutic effects in treating hypertension, heart failure, and diabetic nephropathy. Industrially, it is used in the formulation of pharmaceutical products .
Mécanisme D'action
Enalapril maleate is a prodrug that is hydrolyzed in the liver to produce enalaprilat. Enalaprilat inhibits ACE, which is responsible for converting angiotensin I to angiotensin II. By inhibiting this conversion, enalaprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The inhibition of ACE also reduces aldosterone secretion, which decreases sodium and water retention, further contributing to the antihypertensive effects .
Comparaison Avec Des Composés Similaires
Enalapril maleate is often compared with other ACE inhibitors such as captopril, lisinopril, and ramipril. Unlike captopril, which contains a sulfhydryl group, enalapril maleate is a nonsulfhydryl ACE inhibitor, which reduces the risk of certain side effects. Enalapril maleate has a longer duration of action compared to captopril and is more suitable for once-daily dosing. Lisinopril and ramipril, like enalapril maleate, are also prodrugs that are converted to their active forms in the body. enalapril maleate is unique in its specific pharmacokinetic profile and its balance of efficacy and safety .
List of Similar Compounds:- Captopril
- Lisinopril
- Ramipril
- Benazepril
- Quinapril
Propriétés
IUPAC Name |
but-2-enedioic acid;1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFJQPXVCSSHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Urea,N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]-](/img/structure/B7887594.png)
![potassium;2-(4-hydroxyphenyl)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]acetate](/img/structure/B7887601.png)






![5-(tert-Butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid](/img/structure/B7887645.png)

![sodium;6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B7887680.png)



